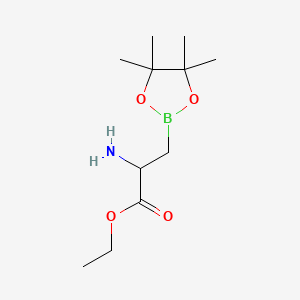
Methyl 2-amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)butanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with chlorine and methyl groups, along with an amino and ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)butanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the reaction of hydrazine derivatives with β-ketoesters or diketones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)butanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrazole ring can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate)
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide)
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride)
Hydrolysis: Acids (hydrochloric acid, sulfuric acid), bases (sodium hydroxide)
Major Products
Substitution: Amino or thiol-substituted pyrazole derivatives
Oxidation: Oxidized pyrazole derivatives
Reduction: Reduced pyrazole derivatives
Hydrolysis: Carboxylic acid derivatives
Aplicaciones Científicas De Investigación
Methyl 2-amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)butanoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl 2-amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Intercalating into DNA and affecting gene expression and replication.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of methyl 2-amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)butanoate.
4-Chloro-3,5-dimethyl-1H-pyrazole: A chlorinated derivative of 3,5-dimethyl-1H-pyrazole.
Methyl 2-amino-4-(1H-pyrazol-1-yl)butanoate: A non-chlorinated analog of the target compound.
Uniqueness
This compound is unique due to the presence of both chlorine and amino groups on the pyrazole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H16ClN3O2 |
|---|---|
Peso molecular |
245.70 g/mol |
Nombre IUPAC |
methyl 2-amino-4-(4-chloro-3,5-dimethylpyrazol-1-yl)butanoate |
InChI |
InChI=1S/C10H16ClN3O2/c1-6-9(11)7(2)14(13-6)5-4-8(12)10(15)16-3/h8H,4-5,12H2,1-3H3 |
Clave InChI |
CBYWDUIPNHIGMT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1CCC(C(=O)OC)N)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-2-{1-phenyl-3-[(propan-2-yl)amino]propyl}phenol hydrochloride](/img/structure/B13495233.png)
![1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride](/img/structure/B13495237.png)
![2-{2-[2-(diphenylamino)-3-(2-{1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene}ethylidene)cyclopent-1-en-1-yl]ethenyl}-1-ethylnaphtho[1,2-d][1,3]thiazol-1-ium perchlorate](/img/structure/B13495243.png)

![tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate](/img/structure/B13495253.png)






![4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride](/img/structure/B13495287.png)

